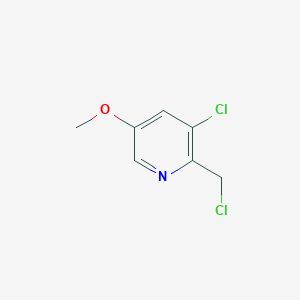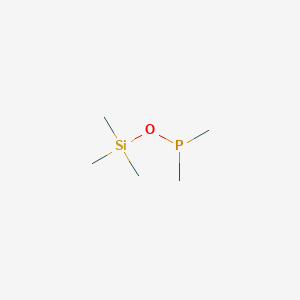
Trimethylsilyl dimethylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl dimethylphosphinite is an organophosphorus compound characterized by the presence of a trimethylsilyl group and a dimethylphosphinite group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl dimethylphosphinite can be synthesized through a convenient procedure involving the reaction of dimethylphosphinoyl chloride with trimethylsilyl alcohol under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl dimethylphosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form dimethylphosphinic acid and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and alcohols. Reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphinites, and phosphinic acids .
Aplicaciones Científicas De Investigación
Trimethylsilyl dimethylphosphinite has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethylsilyl dimethylphosphinite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl diphenylphosphinite
- Trimethylsilyl methylphosphinite
- Trimethylsilyl ethylphosphinite
Uniqueness
Trimethylsilyl dimethylphosphinite is unique due to its specific combination of the trimethylsilyl and dimethylphosphinite groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in certain synthetic applications .
Propiedades
Número CAS |
66436-13-3 |
|---|---|
Fórmula molecular |
C5H15OPSi |
Peso molecular |
150.23 g/mol |
Nombre IUPAC |
dimethyl(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3 |
Clave InChI |
AIRFYJGWDIFZAN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


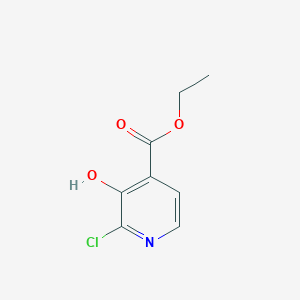
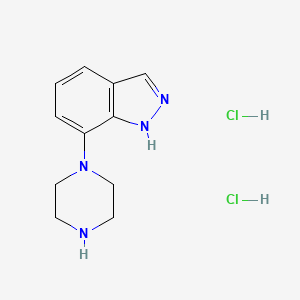

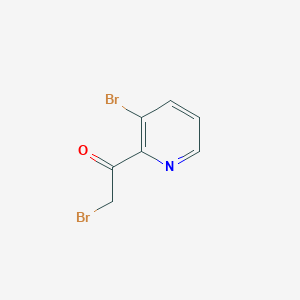
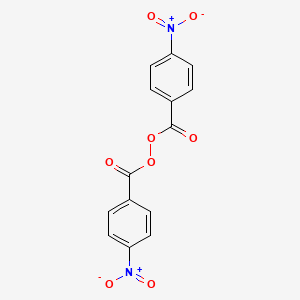
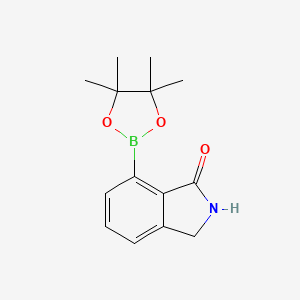
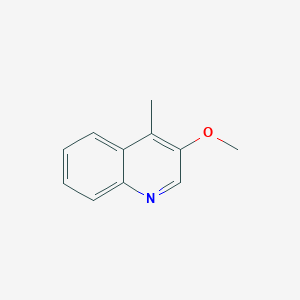
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
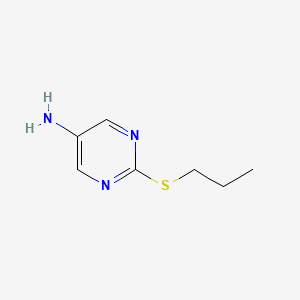
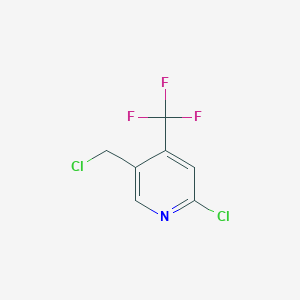
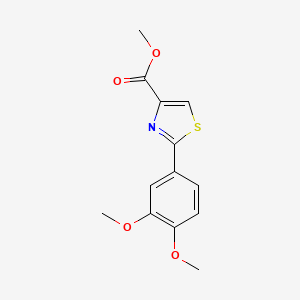
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
